Ezetimibe 3-Fluoro Impurity
Description
Overview of Ezetimibe (B1671841) Synthesis and Structural Characteristics
Ezetimibe is a lipid-lowering agent that functions by inhibiting the absorption of cholesterol from the small intestine. nih.gov Its mechanism is distinct from other classes of cholesterol-reducing compounds, such as statins. nih.gov The chemical structure of Ezetimibe is complex, characterized by a central β-lactam (azetidin-2-one) ring. nih.govnih.gov Specifically, it is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. nih.gov
The molecule possesses three chiral centers, which means it can exist as eight different stereoisomers. rhhz.net Achieving the correct stereochemistry for the desired therapeutic effect is a significant challenge in its synthesis. rhhz.net Various synthetic routes have been developed to produce Ezetimibe on a large scale. researchgate.netresearchgate.net Common strategies often involve an Evans-type oxazolidinone condensation to establish the correct stereochemistry on the azetidinone ring and a Corey oxazaborolidine reduction to set the stereochemistry of the side-chain hydroxyl group. acs.org The synthesis is a multi-step process that can give rise to various impurities, including stereoisomers and process-related impurities. rhhz.netnih.gov
Classification and Significance of Pharmaceutical Impurities
Pharmaceutical impurities are undesired chemical substances that remain with the API. jpionline.org They provide no therapeutic benefit and can, in some cases, pose a health risk. jpionline.org The International Council for Harmonisation (ICH) provides guidelines for the control of these impurities in new drug substances. ich.orgeuropa.eu Impurities are broadly classified into three categories: ich.orgeuropa.eupmda.go.jp
Organic Impurities: These can be process-related or drug-related. They may include starting materials, by-products, intermediates, and degradation products. Reagents, ligands, and catalysts also fall into this category.
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. europa.eupmda.go.jp
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed. pmda.go.jp
Regulatory bodies require that impurities present above a certain threshold (typically 0.10% for reporting and identification) be identified, characterized, and controlled within acceptable limits. nih.gov This stringent control is essential to ensure the quality and safety of the final drug product. rhhz.net
Specific Research Focus: Ezetimibe 3-Fluoro Impurity as a Positional Isomer
Among the various potential impurities of Ezetimibe, the This compound is a notable process-related impurity. researchgate.net This compound is classified as a positional isomer of Ezetimibe. researchgate.net An isomer is a molecule that has the same molecular formula as another molecule but with a different chemical structure. In the case of a positional isomer, a functional group or substituent is located at a different position on the carbon skeleton.
The structural difference between Ezetimibe and its 3-Fluoro impurity lies in the position of the fluorine atom on the N-aryl ring attached to the azetidinone core. nih.govnih.gov
In Ezetimibe , the nitrogen atom of the azetidinone ring is bonded to a 4-fluorophenyl group. nih.gov
In the This compound , this is replaced by a 3-fluorophenyl group. nih.gov
This impurity is also referred to by other names, including "Ezetimibe m-Fluoroaniline analog" and "N-Des(4-Fluorophenyl)-N-(3-fluorophenyl) Ezetimibe". nih.govveeprho.com The formation of this impurity is likely due to the presence of a 3-fluoroaniline-related substance as a contaminant in the starting materials or intermediates used during the synthesis of Ezetimibe. The characterization and control of such positional isomers are crucial, as their pharmacological and toxicological profiles may differ from that of the parent drug molecule.
Data Tables
Table 1: Comparison of Ezetimibe and this compound
| Property | Ezetimibe | This compound |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl )-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one nih.gov | (3R,4S)-1-(3-fluorophenyl )-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one nih.gov |
| Molecular Formula | C₂₄H₂₁F₂NO₃ nih.gov | C₂₄H₂₁F₂NO₃ nih.gov |
| Molecular Weight | 409.4 g/mol nih.gov | 409.4 g/mol nih.gov |
| CAS Number | 163222-33-1 synzeal.com | 1700622-06-5 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZOIHXNLVZMK-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700622-06-5 | |
| Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Understanding and Synthetic Generation of Ezetimibe 3 Fluoro Impurity
Proposed Formation Pathways during Ezetimibe (B1671841) Synthesis
During the manufacturing process of Ezetimibe, several impurities can arise. Among these is the Ezetimibe 3-Fluoro Impurity, scientifically known as (3R,4S)-1-(3-Fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. nih.gov Its formation is intricately linked to the specific synthetic route employed for Ezetimibe.
Role of Synthetic Precursors and Intermediates
The synthesis of Ezetimibe involves the coupling of key intermediates. A common route involves the reaction of a protected imine with a chiral enolate. The this compound is primarily introduced through the use of an alternative starting material or the presence of a related impurity in one of the key precursors.
Specifically, the standard synthesis of Ezetimibe utilizes 4-fluoroaniline (B128567) to construct the N-1 phenyl group of the azetidinone ring. However, if 3-fluoroaniline (B1664137) is used instead of, or is present as a contaminant in, the 4-fluoroaniline starting material, it leads to the formation of the corresponding 3-fluoro substituted imine intermediate. This altered intermediate then proceeds through the subsequent reaction steps to yield the this compound. researchgate.net
The key precursors and intermediates involved in both the intended synthesis and the impurity formation are outlined below:
| Compound | Role in Synthesis | Impact on Impurity Formation |
| 4-Fluoroaniline | Starting material for the N-1 phenyl group of Ezetimibe | Correct precursor for the desired product |
| 3-Fluoroaniline | Contaminant or alternative starting material | Leads to the formation of the 3-fluoro imine intermediate, resulting in the this compound researchgate.net |
| 4-Hydroxybenzaldehyde (B117250) | Precursor for the C-4 phenyl group of the azetidinone ring | Common to both Ezetimibe and the impurity synthesis |
| Protected Imine Intermediate | Formed from the reaction of an aniline (B41778) and an aldehyde | The use of 3-fluoroaniline instead of 4-fluoroaniline creates the impurity-forming intermediate |
| Chiral Enolate Intermediate | Reacts with the imine to form the β-lactam ring | The core structure that couples with the imine, common to both synthesis pathways |
This table outlines the key precursors and their roles in the formation of Ezetimibe and its 3-Fluoro Impurity.
Influence of Reaction Conditions on Impurity Generation
Key reaction parameters that are generally monitored to control impurity levels include:
Reagent Purity: Ensuring the high purity of starting materials like 4-fluoroaniline is paramount to prevent the introduction of isomeric impurities.
Temperature: Controlling the temperature during critical steps, such as the condensation to form the β-lactam ring, can minimize side reactions and epimerization. rhhz.net
Catalyst: The choice and handling of catalysts, for example in asymmetric reductions, are crucial for maintaining stereochemical integrity and preventing the formation of diastereomeric impurities. google.com
Designed Synthesis of this compound for Reference Standard Purposes
To accurately quantify and control the levels of the this compound in the final drug substance, a pure reference standard of the impurity is required. researchgate.netsemanticscholar.org The synthesis of this reference standard mirrors the main synthetic pathway of Ezetimibe but intentionally uses 3-fluoroaniline as the starting material instead of 4-fluoroaniline. researchgate.net
The general synthetic scheme involves:
Imine Formation: Reaction of 3-fluoroaniline with 4-hydroxybenzaldehyde to form the corresponding N-(3-fluorophenyl)imine.
Coupling Reaction: A diastereoselective addition of a chiral titanium enolate to the C=N double bond of the imine. This step is critical for establishing the correct stereochemistry of the azetidinone ring. nih.gov
Cyclization: Formation of the β-lactam ring.
Deprotection: Removal of any protecting groups to yield the final this compound.
The successful synthesis and characterization of this impurity are essential for its use as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) to validate the method and for routine quality control analyses of Ezetimibe batches. researchgate.netnih.gov
Process Chemistry Strategies for Impurity Origin Mitigation
The primary strategy to mitigate the formation of the this compound is to control the purity of the starting materials. researchgate.netresearchgate.net Specifically, stringent control over the isomeric purity of 4-fluoroaniline is necessary to ensure that the level of 3-fluoroaniline is below a specified limit.
Further process chemistry strategies include:
In-process Controls: Implementing in-process analytical checks, such as HPLC, at various stages of the synthesis can monitor the levels of the impurity and its precursors. For a related desfluoro impurity, a limit of 0.10% was specified for the impurity in an intermediate to control the final impurity level. researchgate.netsemanticscholar.orgnih.gov A similar approach can be applied to the 3-Fluoro Impurity.
Purification Techniques: While some impurities can be difficult to remove due to similar solubility profiles to the API, purification methods like crystallization can be optimized. nih.gov Developing crystallization conditions that can selectively purge the 3-Fluoro Impurity is a key aspect of process optimization.
Route Scouting: In some cases, exploring alternative synthetic routes that are less susceptible to the formation of specific impurities may be considered.
By understanding the formation mechanism and implementing robust control strategies throughout the manufacturing process, the level of this compound in the final drug substance can be effectively managed to meet regulatory requirements.
Advanced Spectroscopic and Chromatographic Characterization of Ezetimibe 3 Fluoro Impurity
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationconicet.gov.arnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like the Ezetimibe (B1671841) 3-Fluoro Impurity. A suite of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework and the precise location of the fluorine substituents. conicet.gov.ar
The ¹H NMR spectrum of the Ezetimibe 3-Fluoro Impurity provides the initial blueprint of its proton environment. Compared to ezetimibe, the spectrum of the 3-fluoro impurity would show distinct changes in the aromatic region corresponding to the N-phenyl substituent. nih.govresearchgate.net The protons on the 3-fluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The other signals, including those for the 4-fluorophenyl and 4-hydroxyphenyl rings, as well as the protons of the azetidinone ring and the hydroxypropyl side chain, would be largely comparable to the parent ezetimibe molecule, though minor shifts may occur.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.7 - 7.5 | Multiplet (m) |
| -OH (Phenolic) | ~9.5 | Broad Singlet (br s) |
| -OH (Alcohol) | ~5.0 | Doublet (d) |
| Azetidinone Ring CH | 4.5 - 5.0 | Multiplet (m) |
| Hydroxypropyl CH-OH | ~4.7 | Multiplet (m) |
| Azetidinone Ring CH | ~3.1 | Multiplet (m) |
The ¹³C NMR spectrum confirms the presence of all 24 carbon atoms in the molecule. A key feature is the presence of carbon-fluorine (C-F) coupling, which results in the splitting of signals for carbons in the two distinct fluorophenyl rings. nih.govresearchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (Cq). conicet.gov.ar The DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is vital for confirming the integrity of the side chain and the substitution pattern of the aromatic rings. pillbuys.com
¹⁹F NMR spectroscopy is a highly specific technique for unequivocally identifying the presence and electronic environment of fluorine atoms. For the this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, confirming the presence of two non-equivalent fluorine atoms. nih.gov One signal corresponds to the fluorine at the 4-position of the 4-fluorophenyl group on the hydroxypropyl side chain. The second, distinct signal corresponds to the fluorine atom at the 3-position of the N-phenyl substituent on the azetidinone ring. researchgate.net This directly confirms the identity of the impurity as the 3-fluoro isomer.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. conicet.gov.arepfl.ch
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings through bonds. It would reveal the sequence of protons in the hydroxypropyl side chain and the coupling between the two methine protons on the azetidinone ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon (¹H-¹³C one-bond correlation). epfl.ch It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds). epfl.ch It is crucial for connecting the molecular fragments, such as linking the aromatic rings to the azetidinone core and confirming the position of the hydroxypropyl side chain. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. conicet.gov.ar NOESY is particularly important for confirming the trans stereochemistry of the protons on the azetidinone ring, a critical structural feature of ezetimibe and its related compounds. researchgate.net
Fluorine (<sup>19</sup>F) NMR for Fluorine Atom Positional Assignment
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to determine the elemental composition of the impurity. researchgate.net For the this compound, the molecular formula is C₂₄H₂₁F₂NO₃. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ with a measured m/z value that matches the theoretical exact mass of 410.1567 for [C₂₄H₂₂F₂NO₃]⁺. This high degree of accuracy confirms the elemental formula and differentiates the impurity from other potential species with the same nominal mass. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. semanticscholar.org The FT-IR spectrum of the this compound would display characteristic absorption bands confirming its structural features.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3400 (broad) | O-H stretching (alcohol and phenol) |
| ~3050 | Aromatic C-H stretching |
| ~2930 | Aliphatic C-H stretching |
| ~1725 (strong) | C=O stretching (β-lactam ring) |
| ~1590, ~1510 | Aromatic C=C stretching |
| ~1220 | C-O stretching (phenol) |
The strong absorption band around 1725 cm⁻¹ is highly characteristic of the carbonyl group within the strained four-membered β-lactam ring. The broad band in the region of 3400 cm⁻¹ confirms the presence of hydroxyl (-OH) groups, while bands around 1150 cm⁻¹ are indicative of the carbon-fluorine bonds.
Chromatographic Techniques for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for the separation, identification, and quantification of Ezetimibe and its related impurities. The development of robust HPLC methods is critical for accurately assessing the purity of the active pharmaceutical ingredient (API) and detecting the presence of any unwanted compounds, such as the 3-Fluoro impurity. These methods are meticulously validated to ensure specificity, linearity, accuracy, and precision.
In HPLC analysis, the retention time (RT) is a characteristic parameter for a specific compound under a defined set of chromatographic conditions. It represents the time taken for the analyte to travel from the injector to the detector. For the this compound, its elution profile is compared against the main Ezetimibe peak.
The Relative Retention Time (RRT) is a critical measurement used in impurity profiling. It is calculated as the ratio of the retention time of the impurity to the retention time of the main API peak. RRT is a more reliable identifier than RT alone because it can compensate for minor variations in the chromatographic system, such as flow rate or temperature, that might cause slight shifts in absolute retention times. While specific RRT values are highly dependent on the exact HPLC method (e.g., column type, mobile phase composition, gradient), a hypothetical representation of such data is provided below for illustrative purposes.
Table 1: Hypothetical Retention Time and Relative Retention Time Data
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |
|---|---|---|
| Ezetimibe | 10.00 | 1.00 |
| This compound | 9.50 | 0.95 |
Note: The data presented in this table is for illustrative purposes only and will vary based on the specific analytical method and instrumentation used.
This analysis ensures that the peak corresponding to the this compound is well-resolved from the Ezetimibe peak and other potential impurities, allowing for its unambiguous identification.
Beyond retention time, confirming the homogeneity of a chromatographic peak is essential. Peak purity analysis is performed to ensure that a single chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances. This is commonly achieved using a Photodiode Array (PDA) or Diode Array Detector (DAD), which acquires UV-Vis spectra across the entire peak.
The spectra at different points within the peak (upslope, apex, and downslope) are compared. If the compound is pure, the spectra should be identical. A peak purity index, often calculated by the chromatography data software, provides a numerical value to assess this homogeneity. A value close to unity typically indicates a pure peak. Any significant deviation would suggest the presence of a co-eluting impurity, necessitating further investigation and method optimization. For the this compound, this analysis confirms that the peak identified by its retention time is indeed comprised solely of that specific impurity.
Table 2: Hypothetical Peak Purity Analysis Data
| Compound Name | Peak Purity Index | Purity Angle | Purity Threshold | Result |
|---|---|---|---|---|
| This compound | 0.9998 | 0.125 | 0.310 | Pass |
Note: The data presented in this table is for illustrative purposes only and will vary based on the specific analytical method and instrumentation used. A "Pass" result indicates that the Purity Angle is less than the Purity Threshold, suggesting spectral homogeneity.
This rigorous assessment provides a high degree of confidence in the identity and purity of the this compound standard, which is crucial for its use in the quantitative analysis of Ezetimibe drug substance and product.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ezetimibe |
Development and Validation of Analytical Methodologies for Ezetimibe 3 Fluoro Impurity
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of impurities in Ezetimibe (B1671841). nih.govajprd.com The development of a robust HPLC method is essential for accurately identifying and quantifying the 3-Fluoro Impurity.
Optimization of Chromatographic Separation Parameters (Stationary Phase, Mobile Phase)
The successful separation of the Ezetimibe 3-Fluoro Impurity from the active pharmaceutical ingredient (API) and other related substances is highly dependent on the selection of an appropriate stationary phase and mobile phase. ijpsr.com
For the analysis of Ezetimibe and its impurities, C8 and C18 stationary phases are commonly employed. nih.gov One study reported good separation using a Water X-Select CSH C18 column (4.6 mm × 100 mm, 2.5 µm). ijpsr.com Another method utilized a Zorbax Rx C8 column (0.25 m × 4.6 mm, 5 µm). nih.govsemanticscholar.org The choice between C8 and C18 often depends on the desired hydrophobicity and interaction with the analytes. oup.com
The mobile phase composition is critical for achieving optimal resolution. A common approach involves a binary mobile phase system, typically consisting of an aqueous component and an organic modifier like acetonitrile (B52724). nih.gov The pH of the aqueous phase is often adjusted to control the ionization state of the analytes and improve peak shape. For instance, a mobile phase A was prepared by dissolving potassium dihydrogen phosphate (B84403) in water and adjusting the pH to 3.0 with phosphoric acid. nih.govsemanticscholar.org Another method used 0.1% trifluoroacetic acid in water as mobile phase A and 0.1% trifluoroacetic acid in acetonitrile as mobile phase B. ijpsr.com The selection of the organic modifier and the pH of the buffer are crucial for optimizing the separation of closely eluting peaks. molnar-institute.com
Table 1: Examples of Stationary and Mobile Phases for Ezetimibe Impurity Analysis
| Stationary Phase | Mobile Phase A | Mobile Phase B | Reference |
| Water X-Select CSH C18 (4.6 mm × 100 mm, 2.5 µm) | 0.1% trifluoroacetic acid in water | 0.1% trifluoroacetic acid in acetonitrile | ijpsr.com |
| Zorbax Rx C8 (0.25 m × 4.6 mm, 5 µm) | Buffer solution (potassium dihydrogen phosphate, pH 3.0) and acetonitrile (80:20) | Acetonitrile | nih.gov |
| Kromasil (or ACE) C18 (0.25 m × 4.6 mm, 5 µm) | Potassium dihydrogen phosphate in water (pH 3.0) | Acetonitrile | nih.govsemanticscholar.org |
Detector Selection and Wavelength Optimization (UV-Vis, Diode Array Detection)
The selection of a suitable detector and the optimization of the detection wavelength are crucial for achieving the required sensitivity and specificity. For the analysis of Ezetimibe and its impurities, Ultraviolet-Visible (UV-Vis) and Diode Array Detectors (DAD) are commonly used. semanticscholar.orgoaji.net
The detection wavelength is typically chosen at the absorption maximum of the analyte of interest to ensure maximum sensitivity. For Ezetimibe and its related substances, detection is often performed in the range of 210 nm to 258 nm. One method set the detection wavelength at 220 nm, while another utilized 254 nm. ijpsr.comnih.gov A detection wavelength of 210 nm was selected in another study due to its high sensitivity for all related substances. oup.com The use of a DAD allows for the acquisition of the entire UV spectrum of each peak, which can be used to assess peak purity and aid in the identification of unknown impurities. akjournals.com
Table 2: Detector and Wavelength Selections in Ezetimibe Analysis
| Detector | Wavelength | Reference |
| Photodiode Array Detector | 220 nm | semanticscholar.org |
| UV Detector | 254 nm | ijpsr.com |
| UV Detector | 225 nm | semanticscholar.org |
| UV Detector | 210 nm | oup.com |
| UV Detector | 238 nm | akjournals.com |
| UV Detector | 248 nm | oaji.net |
| UV Detector | 258 nm | researchgate.netorientjchem.org |
Gradient Elution Program Development for Resolution
To effectively separate a complex mixture of compounds with varying polarities, such as Ezetimibe and its impurities, a gradient elution program is often necessary. ijpsr.com Isocratic elution, where the mobile phase composition remains constant, may not provide sufficient resolution for all components within a reasonable analysis time. ijpsr.com
A gradient program involves changing the proportion of the organic mobile phase (Mobile Phase B) over time. This allows for the elution of less retained compounds early in the run, while more retained compounds, like some impurities, are eluted later by increasing the organic content. Several studies have detailed specific gradient programs for the analysis of Ezetimibe impurities. For example, one method involved a gradient from 30% to 70% of mobile phase B over 30 minutes. nih.govsemanticscholar.org Another method employed a gradient from 35% to 75% of mobile phase B over a 46-minute run. semanticscholar.org The development of an optimized gradient program is crucial for achieving baseline separation of all relevant peaks, including the 3-Fluoro Impurity, from the main Ezetimibe peak and other related substances. ijpsr.comnih.gov
Table 3: Example Gradient Elution Programs for Ezetimibe Impurity Analysis
| Time (min) | % Mobile Phase B | Reference |
| 0 | 30 | nih.govsemanticscholar.org |
| 5 | 30 | nih.govsemanticscholar.org |
| 30 | 70 | nih.govsemanticscholar.org |
| 32 | 30 | nih.govsemanticscholar.org |
| 40 | 30 | nih.govsemanticscholar.org |
| Time (min) | % Mobile Phase B | Reference |
| 0 | 35 | semanticscholar.org |
| 2 | 35 | semanticscholar.org |
| 28 | 75 | semanticscholar.org |
| 46 | 75 | semanticscholar.org |
| 47 | 35 | semanticscholar.org |
| 55 | 35 | semanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity
For the definitive identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful analytical tools. nih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer, providing molecular weight information that is crucial for impurity identification. nih.govsemanticscholar.org
In the analysis of Ezetimibe, LC-MS has been used to determine the molecular weight of detected impurities. nih.govnih.gov For instance, an impurity was identified by its molecular ion at m/z 392 in positive ion mode, indicating a molecular weight of 391, which corresponds to the loss of a fluorine atom and the addition of a hydrogen atom compared to Ezetimibe. nih.gov The fragmentation profile of the impurity can be established by carrying out MS/MS studies, which provides further structural information. semanticscholar.org LC-MS/MS is particularly valuable for the characterization of degradation products formed under stress conditions. oup.com
Compliance with International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides guidelines for the validation of analytical procedures. ijpsr.comresearchgate.net These guidelines outline the validation parameters that need to be evaluated, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijpsr.comrjpn.org
The validation of the analytical method for the this compound must demonstrate that the method is reliable and provides accurate and reproducible results. orientjchem.orgrjpn.org This involves a series of experiments to assess the performance of the method against the criteria set forth in the ICH guidelines. ijpsr.com
Specificity and Selectivity Against Other Related Substances
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. rjpn.org In the context of the this compound, the method must be able to distinguish this specific impurity from Ezetimibe itself and other known and unknown related substances. oaji.net
To demonstrate specificity, blank and placebo solutions are injected to ensure that no interfering peaks are observed at the retention time of the analyte. rjpn.org Additionally, a solution containing the API and all known impurities is analyzed to demonstrate that all components are well-separated. ijpsr.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are also performed to show that the method can separate the analyte from any potential degradation products. oup.comakjournals.com The peak purity of the analyte can be assessed using a DAD to confirm that the peak is not co-eluting with other components. ijpsr.com
Determination of Detection Limits (LOD) and Quantitation Limits (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters in validating an analytical method's sensitivity. The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are often established based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ. akjournals.com
For the analysis of impurities in Ezetimibe, various studies have determined the LOD and LOQ for different related substances. For instance, a study on a desfluoro impurity of Ezetimibe reported LOD and LOQ values. ijpsr.com Another study focusing on the (R)-enantiomer of Ezetimibe found the LOD and LOQ to be 0.2 µg/mL and 0.5 µg/mL, respectively. semanticscholar.org In the context of a stability-indicating UPLC method for Ezetimibe and its degradation products, the LOD for Ezetimibe was 0.10 μg/mL and the LOQ was 0.30 μg/mL. tandfonline.com For a genotoxic impurity, 4-fluoroaniline (B128567), in Ezetimibe, a highly sensitive LC-MS method established an LOD of 0.19 ng/mL and an LOQ of 0.94 ng/mL. oup.com
A gradient HPLC method developed for detecting four related substances in Ezetimibe, including a desfluoro impurity, established the LOD and LOQ based on signal-to-noise ratios of ≥3 and ≥10, respectively. ijpsr.com Similarly, a method for methyl ezetimibe impurity computed LOD and LOQ as 0.005% and 0.015%, respectively, corresponding to signal-to-noise ratios of 3.60 and 15.96. oaji.net
Table 1: LOD and LOQ Data for Ezetimibe and its Impurities
| Analyte | Method | LOD | LOQ |
|---|---|---|---|
| (R)-enantiomer | Chiral HPLC | 0.2 µg/mL semanticscholar.org | 0.5 µg/mL semanticscholar.org |
| Ezetimibe | UPLC | 0.10 µg/mL tandfonline.com | 0.30 µg/mL tandfonline.com |
| 4-Fluoroaniline | LC-MS | 0.19 ng/mL oup.com | 0.94 ng/mL oup.com |
| Methyl ezetimibe | HPLC | 0.005% oaji.net | 0.015% oaji.net |
Assessment of Linearity and Calibration Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by constructing a calibration curve from the analysis of standard samples at several concentration levels. tandfonline.com
In the analysis of Ezetimibe and its impurities, linearity has been a key validation parameter. A gradient HPLC method for four related substances, including a desfluoro impurity, showed good linearity from 0.03 µg/ml to 1.5 µg/ml. ijpsr.com The correlation coefficient values for these impurities were greater than 0.99, indicating a strong linear relationship. ijpsr.com Another study on a genotoxic impurity in Ezetimibe demonstrated linear boundaries between 0.16 µg/g and 7.5 µg/g with a correlation coefficient lower than 0.999. researchgate.net For methyl ezetimibe, the calibration curve was found to be linear over a range of 0.015 to 0.219% concentration. oaji.net A stability-indicating UPLC method for Ezetimibe and its degradation products established linearity from 0.09 μg/mL to 600 μg/mL with a correlation coefficient (r²) of 0.99914. tandfonline.com
Table 2: Linearity Data for Ezetimibe and its Impurities
| Analyte | Method | Linearity Range | Correlation Coefficient (r or r²) |
|---|---|---|---|
| Desfluoro impurity | HPLC | 0.03 µg/ml - 1.5 µg/ml ijpsr.com | > 0.99 ijpsr.com |
| Genotoxic impurity | HPLC | 0.16 µg/g - 7.5 µg/g researchgate.net | > 0.999 researchgate.net |
| Methyl ezetimibe | HPLC | 0.015% - 0.219% oaji.net | Not specified |
| Ezetimibe | UPLC | 0.09 µg/mL - 600 µg/mL tandfonline.com | 0.99914 tandfonline.com |
Evaluation of Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.comorientjchem.org
For Ezetimibe impurity analysis, accuracy is often determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage of the impurity recovered is calculated. oaji.net In one study, the accuracy of a method for a genotoxic impurity was found to be between 98.82% and 101.04%. researchgate.net Another method for methyl ezetimibe impurity showed recovery rates of 93.2% to 98.2%. oaji.net A stability-indicating UPLC method demonstrated high recovery percentages, averaging 98.3–101.6%. tandfonline.com
Precision is expressed as the relative standard deviation (%RSD). For repeatability, a method for a genotoxic impurity showed acceptable results that met the criteria. orientjchem.org For intermediate precision, which involves variations such as different days, analysts, or equipment, the %RSD is also expected to be within acceptable limits. orientjchem.org A UPLC method for four degradation products of Ezetimibe reported intra-day precision (%RSD) ranging from 0.4 to 1.0 and inter-day precision (%RSD) from 0.2 to 0.7. tandfonline.comtandfonline.com
Table 3: Accuracy and Precision Data for Ezetimibe Impurities
| Analyte | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| Genotoxic impurity | 98.82% - 101.04% researchgate.net | Not specified | Meets criteria orientjchem.org |
| Methyl ezetimibe | 93.2% - 98.2% oaji.net | Not specified | Not specified |
| Four DPs of Ezetimibe | 98.3% - 101.6% tandfonline.com | 0.4 - 1.0 tandfonline.comtandfonline.com | 0.2 - 0.7 tandfonline.comtandfonline.com |
Robustness Testing and System Suitability Criteria
Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures, ensuring that the chromatographic system is performing adequately for the analysis to be done. phenomenex.comsemanticscholar.org
For an HPLC method for Ezetimibe related substances, robustness was tested by varying the column, flow rate, buffer pH, column temperature, and mobile phase composition. semanticscholar.org The results showed that the system suitability parameters were met under all varied conditions, indicating the method's robustness. semanticscholar.org In another study, deliberate changes in flow rate, mobile phase pH, and column temperature were made to assess the robustness of a method for methyl ezetimibe impurity. oaji.net
System suitability criteria are established to ensure the performance of the analytical system. cuestionesdefisioterapia.com For the analysis of Ezetimibe and its impurities, these criteria often include parameters like resolution, tailing factor, and relative standard deviation (%RSD) of replicate injections. phenomenex.comphenomenex.com For instance, the USP monograph for Ezetimibe organic impurities specifies a resolution of not less than 1.5 between Ezetimibe and the O-Fluorobenzene Isomer, a symmetry factor of not more than 1.5 for Ezetimibe, and a %RSD of not more than 10% for Ezetimibe. phenomenex.com
Table 4: System Suitability Criteria for Ezetimibe Impurity Analysis
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Resolution (Ezetimibe and O-Fluorobenzene Isomer) | NLT 1.5 | phenomenex.com |
| Symmetry Factor (Ezetimibe) | NMT 1.5 | phenomenex.com |
| %RSD (Ezetimibe) | NMT 10% | phenomenex.com |
| Resolution (Ezetimibe and R,R,S-Ezetimibe diastereomer) | NLT 1.5 | phenomenex.com |
| Symmetry Factor (Ezetimibe) | NMT 1.5 | phenomenex.com |
| %RSD (Ezetimibe) | NMT 10% | phenomenex.com |
Development of Gas Chromatography (GC) Methods for Related Volatile Components
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cuestionesdefisioterapia.com In pharmaceutical manufacturing, GC is commonly used to identify and quantify residual solvents, which are organic volatile chemicals used in the synthesis of the drug substance. grafiati.comepa.gov
The development of a GC method for volatile impurities in Ezetimibe involves vaporizing the sample and injecting it into a chromatographic column, where components are separated based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. cuestionesdefisioterapia.com A GC-Headspace (GC-HS) method has been developed for the identification of residual solvents in Ezetimibe, including methanol, acetone, isopropanol, dichloromethane, n-hexane, ethyl acetate, tetrahydrofuran, toluene, and dimethylformamide. grafiati.comepa.gov
The validation of such a GC method includes demonstrating satisfactory linearity, sensitivity, robustness, accuracy, selectivity, and precision for the targeted organic solvents. grafiati.com This ensures that the method is suitable for routine quality control analysis of Ezetimibe drug substances. grafiati.com
Investigation of Degradation Pathways and Stability Profile of Ezetimibe 3 Fluoro Impurity
Conduct of Forced Degradation Studies on Ezetimibe (B1671841) Drug Substance
Forced degradation, or stress testing, of Ezetimibe has been performed under various conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govpillbuys.com These studies subject the drug substance to conditions more severe than accelerated stability testing to provoke degradation. The findings indicate that Ezetimibe is most susceptible to hydrolysis, particularly in alkaline and neutral conditions, and shows some lability to photolytic exposure, while generally remaining stable under oxidative and thermal stress. nih.govpillbuys.com However, some studies report significant degradation under thermal and oxidative conditions, suggesting the outcome is highly dependent on the specific experimental parameters. nih.gov
Ezetimibe demonstrates susceptibility to degradation under acidic conditions. tandfonline.comtandfonline.com Studies have shown that when subjected to acidic environments, such as 1.0 M hydrochloric acid at 60°C for 24 hours, Ezetimibe degrades to form specific products. tandfonline.com Another study using 1N HCl at 80°C for one hour also confirmed degradation. tjpr.org The rate of degradation in acid is generally considered slower than that observed in alkaline or neutral aqueous conditions. ijddr.in In one investigation, two primary degradation products, identified as Imp-A and Imp-C, were formed under acidic stress. tandfonline.comtandfonline.com Another study identified the main degradation product under acid stress as the Ezetimibe tetrahydropyran (B127337) impurity. nih.gov
The Ezetimibe molecule is particularly labile under basic (alkaline) hydrolysis conditions. nih.govpillbuys.com Extensive degradation occurs rapidly when Ezetimibe is exposed to alkaline solutions, such as 0.1 M sodium hydroxide. ijddr.in One study involving 0.1 M NaOH at 60°C for 18 hours resulted in the formation of three degradation products (Imp-A, Imp-B, and Imp-D). tandfonline.com The primary mechanism of degradation involves the cleavage of the β-lactam ring, a characteristic feature of the azetidinone structure. researchgate.net A major degradant formed under alkaline conditions has been successfully isolated and its structure elucidated as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid. nih.govbenthamopenarchives.com
The stability of Ezetimibe under oxidative stress has yielded somewhat contradictory results across different studies. Several reports conclude that the drug is stable against oxidation, with no significant degradation observed when exposed to hydrogen peroxide solutions. nih.govpillbuys.comtandfonline.comresearchgate.net Conversely, other studies report that Ezetimibe undergoes extensive degradation under oxidative conditions. nih.gov For instance, exposure to 10% hydrogen peroxide at 70°C for 30 minutes resulted in approximately 6.3% degradation. akjournals.comakjournals.com This discrepancy highlights the critical influence of experimental variables such as temperature, concentration of the oxidizing agent, and duration of exposure.
Similar to oxidative stress, the stability of Ezetimibe under light and heat is subject to some variation in reported findings. Multiple studies have found the drug to be stable under both photolytic and thermal stress conditions. nih.govtandfonline.comresearchgate.netresearchgate.net However, conflicting reports indicate that Ezetimibe can experience extensive degradation under thermal stress, while remaining stable to photolytic degradation. nih.gov Other research has noted some level of degradation under both thermal (4.84%) and photolytic (4.96%) conditions. walshmedicalmedia.com Degradation under photolytic conditions was found to be more pronounced when the drug was in an aqueous solution compared to in an acidic solution. pillbuys.com
| Stress Condition | Reagents and Conditions | Observation | Reference(s) |
| Acidic Hydrolysis | 1.0 M HCl at 60°C for 24h | Degradation observed; formation of Imp-A and Imp-C. | tandfonline.com |
| 1N HCl at 80°C for 1h | Degradation observed. | tjpr.org | |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 18h | Extensive degradation; formation of Imp-A, Imp-B, and Imp-D. | tandfonline.com |
| 0.1 M methanolic NaOH at 80°C for 10min | ~90% degradation to a major product. | nih.gov | |
| Oxidative Stress | 3% H₂O₂ at room temperature for 4h | Stable, no degradation observed. | tandfonline.com |
| 10% H₂O₂ at 70°C for 30min | 6.3% degradation observed. | akjournals.com, akjournals.com | |
| Not specified | Extensive degradation. | nih.gov | |
| Thermal Degradation | Dry heat at 105°C for 48h | Stable, no degradation observed. | tandfonline.com |
| Not specified | Extensive degradation. | nih.gov | |
| 105°C for 1h | 4.84% degradation observed. | walshmedicalmedia.com | |
| Photolytic Degradation | UV light (254 nm) for 48h | Stable, no degradation observed. | tandfonline.com |
| Light chamber (2600 lux) for 24h | 4.96% degradation observed. | walshmedicalmedia.com | |
| Sunlight for 2 days (in water) | Degradation observed. | pillbuys.com |
Oxidative Stress Conditions
Identification and Structural Elucidation of Secondary Degradation Products
The characterization of impurities and degradation products is essential for understanding the degradation pathways of a drug substance. While specific studies on the secondary degradation of Ezetimibe 3-Fluoro Impurity are not available, the degradation products of the parent Ezetimibe drug have been extensively studied. These products arise from the stress conditions detailed above and have been identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com
Under acidic stress, the primary degradation products of Ezetimibe have been identified. tandfonline.com In basic conditions, a different set of degradation products is formed due to the cleavage of the β-lactam ring. tandfonline.com
| Stress Condition | Degradation Product Name | Structure | Reference(s) |
| Acidic | Imp-A: 4-(4-fluorobenzoyl)butyric acid | Not provided in source | tandfonline.com, tandfonline.com |
| Imp-C: 1-(4-fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-allyl]-4-(4-hydroxy-phenyl)-azetidin-2-one | Not provided in source | tandfonline.com, tandfonline.com | |
| Ezetimibe tetrahydropyran impurity | Not provided in source | nih.gov | |
| Basic | Imp-A: 4-(4-fluorobenzoyl)butyric acid | Not provided in source | tandfonline.com, tandfonline.com |
| Imp-B: 4-[[(4-fluorophenyl) imino]methyl]- phenol | Not provided in source | tandfonline.com, tandfonline.com | |
| Imp-D: 6-(4-fluoro-phenyl)-2-(4-hydroxy-phenyl) -tetrahydropyran-3-carboxylic acid (4-fluoro-phenyl)- amide | Not provided in source | tandfonline.com, tandfonline.com | |
| 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid | Identified via MASS, NMR, IR | nih.gov, , benthamopenarchives.com |
Evaluation of this compound Stability under Various Conditions
There is a lack of specific, publicly available research data detailing the stability profile and degradation pathways of the this compound itself. This compound is recognized and sold by chemical suppliers as a known impurity of Ezetimibe. ukchemicalsuppliers.co.ukchemmol.comamericanchemicalsuppliers.com The stability of an impurity is a critical parameter, as its degradation could lead to the formation of new, uncharacterized, and potentially toxic tertiary products. Without dedicated forced degradation studies on the isolated this compound, its intrinsic stability remains uncharacterized. The stability can be inferred to some extent from the behavior of the parent drug, Ezetimibe, but this is not a substitute for direct experimental evaluation.
Impurity Control Strategies, Regulatory Considerations, and Future Perspectives
Implementation of In-Process Control Measures for Impurity Minimization
Minimizing the formation of the Ezetimibe (B1671841) 3-Fluoro Impurity begins with a thorough understanding of the synthetic process and the implementation of stringent in-process controls. scispace.comresearchgate.net A key strategy involves controlling the purity of starting materials and intermediates, as impurities in these precursors can carry through to the final active pharmaceutical ingredient (API). nih.govnih.gov For instance, in the synthesis of Ezetimibe, a desfluoro impurity in an intermediate has been shown to result in the corresponding desfluoro ezetimibe impurity in the final product. researchgate.netnih.gov To mitigate this, a specification for the desfluoro intermediate was set at 0.10% to ensure the final impurity level remained within acceptable limits (less than 0.15%). researchgate.netnih.gov
Process Analytical Technology (PAT) is increasingly being utilized to monitor and control manufacturing processes in real-time. ispe.orgmt.comschmidt-haensch.com PAT tools, such as in-situ spectroscopic and chromatographic analyzers, allow for the continuous monitoring of critical process parameters (CPPs) that can influence impurity formation. mt.comleadventgrp.comnih.gov By identifying and understanding the CPPs that impact the formation of the 3-Fluoro Impurity, manufacturers can implement controls to maintain these parameters within a defined design space, thereby ensuring consistent product quality and minimizing impurity levels. mt.comnih.gov This proactive approach, a core tenet of Quality by Design (QbD), shifts the focus from end-product testing to building quality into the manufacturing process itself. mt.comnih.gov
Table 1: In-Process Control Strategies for Ezetimibe 3-Fluoro Impurity
| Control Strategy | Description | Rationale |
| Raw Material Control | Strict specifications and testing of starting materials and intermediates for the presence of fluoro-isomeric precursors. | To prevent the introduction of impurities that can be converted into the final 3-Fluoro Impurity. nih.gov |
| Process Parameter Optimization | Identification and control of Critical Process Parameters (CPPs) such as temperature, pressure, reaction time, and reagent stoichiometry. | To minimize the formation of the impurity by maintaining optimal reaction conditions. scispace.com |
| Process Analytical Technology (PAT) | Real-time monitoring of the reaction progress and impurity formation using techniques like HPLC and in-situ spectroscopy. ispe.orgleadventgrp.com | To enable timely intervention and control of the process to prevent excursions that could lead to higher impurity levels. leadventgrp.comnih.gov |
| Intermediate Isolation and Purification | Implementation of purification steps for intermediates to remove the 3-Fluoro Impurity precursor. | To reduce the impurity load in subsequent reaction steps, leading to a purer final product. scispace.com |
Establishment of Impurity Specifications and Acceptance Criteria
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for setting specifications and acceptance criteria for impurities in new drug substances. jpionline.orgeuropa.euijrpr.com These guidelines, such as ICH Q3A(R2), establish thresholds for reporting, identification, and qualification of impurities. europa.euich.org The identification threshold is the limit above which an impurity must be identified, while the qualification threshold is the limit above which the biological safety of the impurity must be established. ich.orggmpinsiders.com
For Ezetimibe, the acceptable level for a known related compound is typically less than 0.15%, and for an unknown impurity, it is less than 0.10%. semanticscholar.org The establishment of these limits for the this compound would depend on whether it is a known or unknown impurity and its potential toxicity. biomedres.us If the impurity is considered potentially genotoxic, much stricter limits, often at the level of parts per million (ppm), would be required, guided by the Threshold of Toxicological Concern (TTC) concept. researchgate.netasianjpr.com The TTC is a value representing a human exposure level that is considered to be without appreciable risk to human health.
Table 2: ICH Impurity Thresholds for New Drug Substances
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day total daily intake (whichever is lower) | 0.05% |
Source: ICH Q3A(R2) Guideline ich.org
The final acceptance criteria for the this compound in the drug substance specification are set based on a combination of factors, including the manufacturing process capability, the levels of the impurity found in batches used in safety and clinical studies, and analytical capability. ich.orgyoutube.com
Role of this compound Reference Standards in Quality Control
Reference standards are highly purified compounds that serve as a benchmark for identity, purity, and quality in pharmaceutical analysis. clearsynth.comamericanpharmaceuticalreview.com An this compound reference standard is a critical tool for the accurate and reliable quality control of Ezetimibe. synthinkchemicals.comweblivelink.com
The primary uses of an this compound reference standard include:
Identification: Confirming the presence of the impurity in test samples by comparing retention times in chromatographic methods. nih.gov
Quantification: Accurately determining the amount of the impurity present in the drug substance. scispace.com This is crucial for ensuring that the impurity level is below the established specification limit.
Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate their suitability for detecting and quantifying the impurity. researchgate.netnih.gov
System Suitability Testing: Ensuring that the analytical system is performing correctly before running samples.
The availability of a well-characterized reference standard is essential for regulatory compliance and for demonstrating the quality and safety of the Ezetimibe drug substance. clearsynth.comsynthinkchemicals.com These standards are typically synthesized, isolated, and rigorously characterized using various spectroscopic and chromatographic techniques to confirm their structure and purity. researchgate.netnih.govwisdomlib.org
Advanced Data Analysis and Chemometric Approaches in Impurity Profiling
Impurity profiling, the identification and quantification of all impurities in a drug substance, is a cornerstone of pharmaceutical quality control. researchgate.netbiomedres.us Advanced data analysis and chemometric approaches are increasingly being applied to enhance the understanding and control of impurities like the this compound.
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of impurity profiling, chemometrics can be used to:
Process Monitoring: Analyze data from PAT tools to monitor and control the manufacturing process in real-time, identifying deviations that could lead to increased impurity formation. ispe.org
Data Visualization: Use techniques like Principal Component Analysis (PCA) to visualize complex datasets and identify patterns and relationships between process parameters and impurity levels.
Predictive Modeling: Develop models that can predict impurity levels based on process parameters, allowing for proactive control of the manufacturing process.
Hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), generate vast amounts of data that are well-suited for chemometric analysis. nih.govbiomedres.us These techniques provide both chromatographic separation and mass spectral information, enabling the identification and quantification of trace-level impurities. scispace.comsemanticscholar.org
Emerging Trends and Future Research Directions in Pharmaceutical Impurity Science
The field of pharmaceutical impurity science is continually evolving, driven by advances in analytical technology and a deeper understanding of the potential impact of impurities on drug safety. ijpsjournal.com Several emerging trends are shaping the future of impurity control:
Focus on Genotoxic Impurities: There is a growing emphasis on the identification and control of genotoxic impurities, which have the potential to damage DNA and cause cancer. researchgate.neteco-vector.com Regulatory guidelines, such as ICH M7, provide a framework for the assessment and control of these high-risk impurities. jpionline.org Future research will likely focus on developing more sensitive analytical methods for detecting genotoxic impurities at very low levels and on improving in silico and in vitro methods for predicting genotoxicity. sciencescholar.us
Continuous Manufacturing: The shift towards continuous manufacturing processes in the pharmaceutical industry presents both opportunities and challenges for impurity control. ispe.org Continuous processes offer the potential for better control over impurity formation through real-time monitoring and control. However, they also require robust PAT and control strategies to ensure consistent product quality.
Advanced Analytical Techniques: The development of new and improved analytical techniques, such as two-dimensional liquid chromatography (2D-LC) and high-resolution mass spectrometry (HRMS), will continue to enhance the ability to detect, identify, and quantify impurities at ever-lower levels. biomedres.usijpsjournal.com
Greener Analytical Chemistry: There is a growing trend towards the development of more environmentally friendly analytical methods that use less solvent and generate less waste. ijpsjournal.com
Future research on the this compound will likely focus on developing a deeper understanding of its formation mechanism, its potential toxicological effects, and more efficient and sensitive analytical methods for its control.
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting and quantifying Ezetimibe 3-Fluoro Impurity in active pharmaceutical ingredients (APIs)?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for impurity analysis. Key parameters include a linear range of 0.1–10 µg/mL (R² > 0.99995), detection limits of 0.005–0.02 µg/mL (signal/noise ≥ 3), and system precision (RSD ≤ 1.82%) . The method adheres to ICH Q2(R1) guidelines, ensuring selectivity, sensitivity, and accuracy . For structural confirmation, LC-MS/MS or NMR is recommended to distinguish the 3-Fluoro impurity from isomers (e.g., 2-Fluoro derivatives) .
Q. How is the 3-Fluoro impurity synthesized, and what are its structural characteristics?
- Methodological Answer : The 3-Fluoro impurity arises during the synthesis of ezetimibe, likely via incomplete fluorination or side reactions in the azetidinone ring system. Structural characterization using HRMS and NMR confirms the substitution pattern at the C3 position of the fluorophenyl group. Its molecular formula is C₂₄H₂₁F₂NO₃ (MW: 409.44), with distinct chromatographic retention times (e.g., relative retention time [RRT] 0.92 compared to ezetimibe) . Synthetic intermediates, such as desfluoro analogs, are controlled via process validation to minimize carryover .
Q. What are the ICH-compliant thresholds for this compound in drug substances?
- Methodological Answer : Per USP monographs, individual unspecified impurities (including fluorinated derivatives) must not exceed 0.10%, with total impurities ≤ 0.60% . Specific limits for fluorinated isomers are defined in pharmacopeial standards (e.g., USP Reference Standard procedures) using enantioselective HPLC to resolve stereochemical variants . Batch-specific variability in impurity profiles necessitates multi-batch testing under controlled storage conditions .
Advanced Research Questions
Q. How do stability studies under accelerated conditions impact the formation of 3-Fluoro Impurity in ezetimibe formulations?
- Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) reveals that excipient interactions, particularly with magnesium oxide or polyvinylpyrrolidone, may increase total impurities by 0.18% . Degradation pathways are monitored via forced degradation studies (acid/base/oxidative conditions) coupled with HPLC-MS to track fluorinated byproducts. Sample solutions must be analyzed within 5 hours of preparation to prevent artificial inflation of THP-related impurities, which correlate with method accuracy (RSD ≤ 4.16%) .
Q. What advanced chromatographic strategies optimize separation of 3-Fluoro Impurity from structurally similar degradants?
- Methodological Answer : Quality by Design (QbD) approaches using DryLab software enable prediction of chromatographic behavior under varied conditions (e.g., pH, gradient profiles). For example, a mobile phase of sodium buffer (pH 6.8) and acetonitrile (1.5 mL/min flow rate) achieves baseline separation of 3-Fluoro impurity from desfluoro analogs and azetidinone ring-opened degradants . Robustness is validated via a 3-factor experimental design (column temperature, buffer concentration, organic modifier) to ensure resolution ≥ 2.0 .
Q. How is the genotoxic potential of this compound assessed during API development?
- Methodological Answer : Genotoxicity risk is evaluated via Ames testing and in vitro micronucleus assays. Analytical methods (e.g., LC-MS/MS) with sensitivity ≤ 1 ppm are developed to quantify mutagenic impurities. Structural alerts (e.g., reactive fluorinated groups) are assessed using computational toxicology tools (e.g., DEREK Nexus). Process controls, such as purification steps to remove intermediates with β-lactam-like structures, mitigate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
